4-Cyclopropoxy-6-isopropylnicotinaldehyde
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Overview
Description
4-Cyclopropoxy-6-isopropylnicotinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 4-position and an isopropyl group at the 6-position of the nicotinaldehyde core
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-isopropylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-6-isopropylnicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and isopropyl groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropylnicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
4-Cyclopropoxy-6-isopropylnicotinaldehyde can be compared with other nicotinaldehyde derivatives and compounds featuring cyclopropoxy or isopropyl groups. Similar compounds include:
4-Cyclopropoxy-2,6-dimethoxyphenol: A novel cyclopropanoid isolated from Cinnamomum osmophloeum.
Nicotinaldehyde: The parent compound, which lacks the cyclopropoxy and isopropyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-8(2)11-5-12(15-10-3-4-10)9(7-14)6-13-11/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
YYUMUHBOXBQPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)C=O |
Origin of Product |
United States |
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